molecular formula C7H9NO2S B1592273 3-Amino-3-(3-thienyl)propanoic acid CAS No. 94333-62-7

3-Amino-3-(3-thienyl)propanoic acid

Cat. No.: B1592273
CAS No.: 94333-62-7
M. Wt: 171.22 g/mol
InChI Key: ONZXUIFNJXTVDZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-thienyl)propanoic acid (CAS: 94333-62-7) is a β-amino acid derivative featuring a thiophene ring at the β-position. Its molecular formula is C₇H₉NO₂S, with a molecular weight of 183.22 g/mol . This compound is notable for its role in synthesizing lipase-based catalysts, glycopeptide stereoisomers, and enantiomers. It also serves as a precursor for carboxylic acid derivatives and methoxyethyl-modified reversed-phase HPLC columns, enhancing chromatographic efficiency .

Properties

IUPAC Name

3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377434
Record name 3-amino-3-(3-thienyl)propanoic acid
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94333-62-7, 3310-99-4
Record name β-Amino-3-thiophenepropanoic acid
Source CAS Common Chemistry
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Record name 3-amino-3-(3-thienyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-3-(3-thienyl)-β-alanine
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Preparation Methods

The synthesis of 3-Amino-3-(3-thienyl)propanoic acid can be achieved through several methods:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-thienyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the thienyl group provides aromaticity and potential for pi-stacking interactions. These properties enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS: 325-89-3): Molecular Formula: C₉H₁₀FNO₂; MW: 183.18 g/mol . Applications include intermediates for fluorinated bioactive molecules.
  • 3-Amino-3-(2-bromophenyl)propanoic acid (CAS: N/A): Molecular Formula: C₉H₁₀BrNO₂; MW: 244.09 g/mol . Bromine’s steric bulk and lipophilicity make this derivative suitable for heavy-atom crystallography or halogen bonding studies. Melting point: 221–223°C .
Alkyl-Substituted Derivatives
  • 3-Amino-3-(4-isopropylphenyl)propanoic acid (CAS: 117391-53-4): Molecular Formula: C₁₂H₁₇NO₂; MW: 207.27 g/mol . The isopropyl group enhances hydrophobicity, useful in membrane permeability studies. Boiling point: 243°C .
  • 3-Amino-3-(o-tolyl)propanoic acid (CAS: 68208-16-2): Molecular Formula: C₁₀H₁₃NO₂; MW: 179.22 g/mol .
Electron-Withdrawing Group Derivatives
  • 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS: 1810069-92-1): Molecular Formula: C₁₀H₁₁ClN₂O₂; MW: 234.66 g/mol . The cyano group stabilizes negative charge, useful in pH-sensitive drug delivery systems.
  • 2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 22888-56-8): Molecular Formula: C₉H₁₀N₂O₄; MW: 210.19 g/mol . Nitro groups facilitate redox-active applications, such as prodrug activation.

Heterocyclic Analog: Thiophene vs. Pyridine

  • (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (CAS: 3685-51-6): Molecular Formula: C₇H₉NO₂S; MW: 183.22 g/mol . A positional isomer of the target compound, differing in amino group placement. Thiophene’s sulfur atom enhances π-electron density, influencing metal coordination in catalysis .
  • 3-Amino-3-(pyridin-4-yl)propanoic acid (Intermediate from ): Pyridine’s nitrogen introduces basicity, altering solubility and hydrogen-bonding capabilities compared to thiophene derivatives.

Stereochemical Variants

  • (R)-3-Amino-3-(3-thienyl)propanoic acid (CAS: N/A): The (R)-enantiomer is critical for chiral synthesis, as enantiopure β-amino acids are preferred in asymmetric catalysis and peptide therapeutics .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) Key Feature Application
3-Amino-3-(3-thienyl)propanoic acid 94333-62-7 C₇H₉NO₂S 183.22 Thiophene ring Lipase catalysts, HPLC modifiers
3-Amino-3-(4-fluorophenyl)propanoic acid 325-89-3 C₉H₁₀FNO₂ 183.18 Fluorine substituent Bioactive intermediates
3-Amino-3-(2-bromophenyl)propanoic acid N/A C₉H₁₀BrNO₂ 244.09 Bromine atom Crystallography, halogen bonding
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid 3685-51-6 C₇H₉NO₂S 183.22 Positional isomer Peptide synthesis

Biological Activity

3-Amino-3-(3-thienyl)propanoic acid, also known as 3-aminothiopropionic acid, is an organic compound with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol. This compound features a thiophene ring attached to a propanoic acid backbone, which contributes to its unique biological activities. The presence of an amino group enhances its basic properties, while the thienyl group may increase its binding affinity to various biological targets, making it a candidate for pharmacological studies .

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The structural features of the compound allow for significant interactions, including:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules.
  • Aromatic Interactions : The thienyl group enables pi-stacking interactions, enhancing binding affinity to target proteins.

These interactions can modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic applications in various medical fields.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(2-thienyl)propanoic acidThienyl group at position 2Different steric and electronic properties
3-Amino-3-phenylpropanoic acidPhenyl group instead of thienylAltered aromaticity and reactivity
3-Amino-3-(4-thienyl)propanoic acidThienyl group at position 4Variation in chemical and biological properties

The specific substitution pattern of this compound significantly influences its reactivity and interactions with biological targets .

Anticancer Properties

Research has indicated that derivatives of amino acids similar to this compound exhibit promising anticancer activities. For instance, studies involving cell lines such as A549 (non-small cell lung cancer) have shown that certain thienyl-substituted compounds can reduce cell viability significantly. In particular:

  • Compound with Thienyl Substituent : Reduced A549 cell viability by approximately 34.2% compared to untreated controls.
  • Comparison with Standard Chemotherapeutics : The activity was evaluated against doxorubicin and cisplatin, indicating potential as an alternative or adjunct therapy .

Antioxidant Activity

In addition to anticancer properties, research has highlighted the antioxidant capabilities of thienyl-containing compounds. Various assays (e.g., DPPH radical scavenging assay) have demonstrated that these compounds can effectively neutralize free radicals, suggesting their potential role in preventing oxidative stress-related diseases .

Enzyme Kinetics

Studies have explored the enzyme kinetics associated with this compound, revealing that it may act as an inhibitor or modulator for specific enzyme classes. This property is critical for understanding how the compound could be utilized in therapeutic contexts, particularly in metabolic disorders where enzyme regulation is essential .

Pharmacokinetic Properties

Research into the pharmacokinetics of this compound indicates that it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for drug development processes as they help predict bioavailability and therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(3-thienyl)propanoic acid
Reactant of Route 2
3-Amino-3-(3-thienyl)propanoic acid

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